![molecular formula C14H18N2O2 B15220933 rel-(1R,4R)-Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15220933.png)
rel-(1R,4R)-Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(1R,4R)-Benzyl 2,5-diazabicyclo[222]octane-2-carboxylate is a chemical compound that belongs to the class of diazabicyclo compounds These compounds are known for their unique bicyclic structure, which consists of two nitrogen atoms incorporated into a bicyclic framework
Méthodes De Préparation
The synthesis of rel-(1R,4R)-Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of 2,5-diazabicyclo[2.2.2]octane with benzyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Analyse Des Réactions Chimiques
rel-(1R,4R)-Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles like halides, thiols, or amines.
Applications De Recherche Scientifique
rel-(1R,4R)-Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry:
Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of rel-(1R,4R)-Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, binding to the active site of the target protein and altering its activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
rel-(1R,4R)-Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate can be compared with other similar compounds, such as:
1,4-Diazabicyclo[2.2.2]octane (DABCO): A widely used catalyst in organic synthesis, known for its basic and nucleophilic properties.
2,5-Diazabicyclo[4.2.0]octane: A compound with a similar bicyclic structure, used as a modulator of glucagon-like peptide-1 receptors for treating type 2 diabetes.
1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO): Used as a source of sulfur dioxide in organic synthesis.
The uniqueness of rel-(1R,4R)-Benzyl 2,5-diazabicyclo[22
Propriétés
Formule moléculaire |
C14H18N2O2 |
|---|---|
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
benzyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-12-6-7-13(16)8-15-12/h1-5,12-13,15H,6-10H2/t12-,13-/m1/s1 |
Clé InChI |
BLRRVAJWVRVYFD-CHWSQXEVSA-N |
SMILES isomérique |
C1C[C@@H]2CN([C@H]1CN2)C(=O)OCC3=CC=CC=C3 |
SMILES canonique |
C1CC2CN(C1CN2)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Hydroxy-6-methyl-2-thiaspiro[3.3]heptane 2,2-dioxide](/img/structure/B15220865.png)



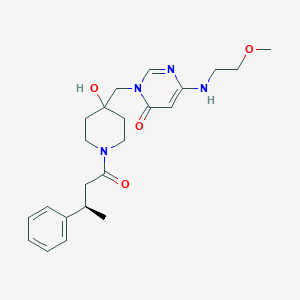
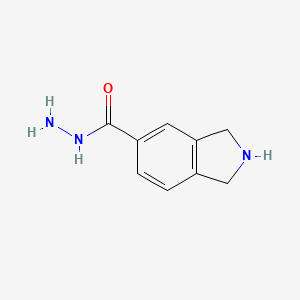

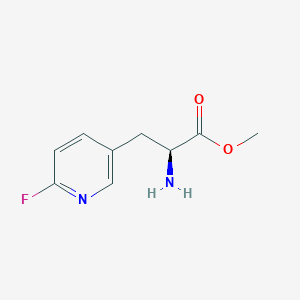
![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one](/img/structure/B15220907.png)
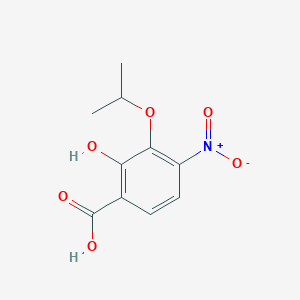
![3-(Hydrazinylmethyl)imidazo[1,2-a]pyridine](/img/structure/B15220930.png)
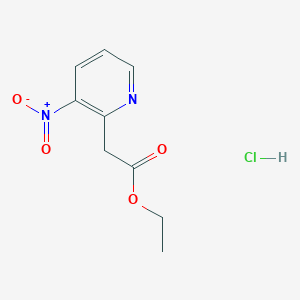
![3-Ethylbenzo[d]isoxazol-6-amine](/img/structure/B15220940.png)
